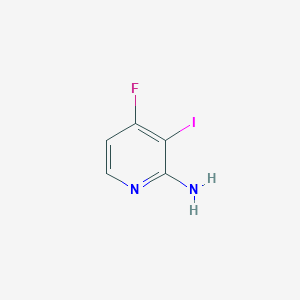

4-Fluoro-3-iodopyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-3-iodopyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FIN2/c6-3-1-2-9-5(8)4(3)7/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJZYEINWKVOZEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1F)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1805602-68-9 | |

| Record name | 4-fluoro-3-iodopyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodologies for the Synthesis of 4 Fluoro 3 Iodopyridin 2 Amine

Retrosynthetic Analysis for the Targeted Pyridine (B92270) Structure

Retrosynthetic analysis provides a logical framework for deconstructing the target molecule to identify viable starting materials and synthetic routes. The primary disconnections for 4-Fluoro-3-iodopyridin-2-amine involve the carbon-nitrogen, carbon-iodine, and carbon-fluorine bonds.

A key retrosynthetic step involves the disconnection of the C2-amino group. This suggests a precursor such as a 2-halopyridine, which can undergo amination via a nucleophilic aromatic substitution (SNAr) reaction. Given the presence of other halogens, a plausible precursor is 2,3-difluoro-4-iodopyridine. In this scenario, the amino group is introduced by displacing the more activated fluorine atom at the C2 position.

Further deconstruction of the 2,3-difluoro-4-iodopyridine intermediate points to a pyridine core that must be selectively functionalized at the C2, C3, and C4 positions. This multi-step process forms the basis for the forward synthesis, where the order of functional group introduction is critical to achieving the desired regiochemistry.

Precursor Design and Selection for Regioselective Functionalization

The successful synthesis of this compound hinges on the strategic design and selection of precursors that allow for regioselective functionalization of the pyridine ring. Each substituent—fluoro, iodo, and amino—presents unique challenges for its introduction at the desired position.

Introducing a fluorine atom at the 4-position of the pyridine ring can be achieved through several methods. Due to the electron-deficient nature of the ring, nucleophilic substitution is a more common strategy than electrophilic fluorination.

One established method is the halogen-exchange (Halex) reaction, where a precursor like 4-chloropyridine is treated with a fluoride source, such as potassium fluoride, at elevated temperatures. The C4 position is, along with C2, activated towards nucleophilic attack because the negative charge of the reaction intermediate can be delocalized onto the ring nitrogen atom guidechem.comwikipedia.org.

Another approach involves the activation of the pyridine ring through the formation of N-oxides. While particularly useful for directing fluorination to the meta-position, the general principle of activating the ring towards nucleophilic attack can be adapted for the C4 position under specific conditions nih.govrsc.org.

| Method | Precursor | Reagent | Position Selectivity |

| Halogen Exchange (Halex) | 4-Chloropyridine | Potassium Fluoride (KF) | C4 |

| Via Phosphonium Salts | Pyridine | Triphenylphosphine, etc. | C4 |

| N-Oxide Activation | Pyridine N-Oxide | Fluorinating Agent | C2 / C4 |

This table summarizes common strategies for fluorination at the 4-position of a pyridine ring.

Iodination at the C3 (meta) position of pyridine is particularly challenging. The C3 position is less electronically activated for either electrophilic or nucleophilic substitution compared to the C2 and C4 positions. Therefore, specialized methods are required to achieve regioselectivity.

A modern and effective strategy involves a ring-opening, halogenation, and ring-closing sequence via acyclic Zincke imine intermediates. This process temporarily transforms the electron-deficient pyridine into a series of polarized alkenes that can undergo highly regioselective halogenation with reagents like N-iodosuccinimide (NIS) under mild conditions nsf.govchemrxiv.orgresearchgate.net.

Another approach is direct C-H iodination using radical-based methods. Protocols have been developed that can promote iodination at the C3 and C5 positions of pyridines and related heterocycles, offering a direct route from C-H bonds to C-I bonds rsc.orgrsc.org.

The introduction of an amino group at the C2 position is a well-established transformation in pyridine chemistry.

The Chichibabin reaction is a classic method that involves the direct amination of pyridine with sodium amide (NaNH₂) to form 2-aminopyridine wikipedia.orgyoutube.com. Modified protocols using a sodium hydride-iodide composite have also been developed to facilitate this reaction with a broader range of primary alkylamines under milder conditions ntu.edu.sg.

Amination can also be achieved via pyridine N-oxides . The N-oxide group activates the C2 and C4 positions towards nucleophilic attack. Reaction with an aminating agent, often in the presence of an activator like Ts₂O, can yield 2-aminopyridines with high selectivity researchgate.netnih.gov.

For the specific synthesis of this compound, the most direct approach is the nucleophilic aromatic substitution on a suitable 2-halopyridine precursor. A documented synthesis route utilizes 2,3-Difluoro-4-iodopyridine, where the C2-fluorine is selectively displaced by an amine chemicalbook.com.

| Method | Precursor | Key Reagents | Position Selectivity |

| Chichibabin Reaction | Pyridine | NaNH₂ or NaH/LiI + R-NH₂ | C2 |

| Via Pyridine N-Oxide | Pyridine N-Oxide | Ts₂O, t-BuNH₂ | C2 / C4 |

| SNAr | 2-Halopyridine | Amine (e.g., NH₃) | C2 |

This table outlines key strategies for introducing an amino group at the 2-position of a pyridine ring.

Advanced Synthetic Protocols

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing electron-deficient aromatic rings like pyridine wikipedia.org. The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon atom bearing the leaving group, disrupting the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group is expelled, and aromaticity is restored wikipedia.orgnih.govyoutube.com.

The reactivity of halopyridines in SNAr reactions is highly dependent on the position of the halogen. Halogens at the C2 and C4 positions are significantly more susceptible to substitution than those at the C3 position. This is because the negative charge of the Meisenheimer complex can be delocalized onto the electronegative ring nitrogen, providing substantial stabilization wikipedia.orgquimicaorganica.org.

This principle is directly applicable to the synthesis of this compound from 2,3-difluoro-4-iodopyridine chemicalbook.com. The precursor has two fluorine atoms at positions C2 and C3. The C2-fluorine is highly activated towards nucleophilic attack by an amine due to:

The ability to delocalize the intermediate's negative charge onto the ring nitrogen.

Further electronic activation from the electron-withdrawing effects of the C3-fluorine and the C4-iodine.

The C3-fluorine is not readily displaced as its substitution would not benefit from the same degree of resonance stabilization involving the nitrogen heteroatom. Thus, the amination occurs with high regioselectivity at the C2 position to yield the final product.

The choice of leaving group also influences reaction rates. While fluoride is typically a poor leaving group in SN2 reactions, in SNAr, the highly polar and strong carbon-fluorine bond makes the carbon atom very electrophilic, facilitating the initial nucleophilic attack, which is often the rate-determining step. The subsequent departure of the leaving group is fast sci-hub.se.

Directed Ortho Metalation (DoM) and Related Methodologies for Pyridine Core Functionalization

Directed Ortho Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings, including pyridine. wikipedia.orgorganic-chemistry.org This technique relies on the use of a Directing Metalation Group (DMG) to guide the deprotonation of the adjacent ortho-position by a strong organolithium base. wikipedia.orgbaranlab.org The DMG, typically a heteroatom-containing functional group, coordinates to the lithium cation, thereby increasing the kinetic acidity of the nearby C-H bond and facilitating its removal. organic-chemistry.orgbaranlab.org The resulting aryllithium intermediate can then be trapped by a wide range of electrophiles, allowing for the precise introduction of substituents. wikipedia.orgorganic-chemistry.org

For pyridine systems, the presence of the ring nitrogen can complicate the reaction, as nucleophilic addition of the organolithium reagent to the C=N bond can compete with the desired deprotonation. uwindsor.caharvard.edu However, with the appropriate choice of directing groups, DoM can be an efficient method for pyridine functionalization. harvard.edu Halogens, such as fluorine and chlorine, can serve as effective DMGs. Fluorine, in particular, is recognized as a strong directing group for ortho-metalation. researchgate.net The regioselective ortho-lithiation of various halopyridines, including 3-chloropyridine and 3-fluoropyridine, using lithium diisopropylamide (LDA) has been demonstrated, leading to the synthesis of ortho-disubstituted pyridines after quenching with electrophiles. researchgate.net

In the context of synthesizing a molecule like this compound, DoM could be envisioned as a key step. For instance, a precursor such as 2-amino-4-fluoropyridine could potentially be subjected to DoM. The amino group (or a protected form) and the fluorine atom would cooperatively direct the metalation to the C-3 position. Subsequent quenching of the resulting organolithium species with an iodine-containing electrophile, such as molecular iodine (I₂), would introduce the iodine atom at the desired position.

Table 1: Examples of Directed Metalation Groups (DMGs) and their Relative Strength

| DMG Strength | Examples |

| Strong | -CONR₂, -OCONR₂, -SO₂NR₂, -OMOM |

| Moderate | -OMe, -NR₂, -F, -Cl |

| Weak | -CH₂NR₂, -Ph |

This table is a generalized representation based on literature sources. organic-chemistry.org

Palladium-Catalyzed Amination Techniques, Including Buchwald-Hartwig Cross-Coupling

Palladium-catalyzed amination, particularly the Buchwald-Hartwig reaction, is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. wikipedia.orgorganic-chemistry.org This reaction enables the coupling of amines with aryl halides or pseudohalides, providing a versatile route to aryl amines. wikipedia.orgorganicreactions.org The utility of this method is especially pronounced for heterocyclic compounds like pyridines, where traditional nucleophilic aromatic substitution methods can be limited in scope and require harsh conditions. wikipedia.org

The Buchwald-Hartwig amination has been successfully applied to a wide variety of pyridine substrates, including those bearing multiple halogen substituents. nih.govacs.org The choice of palladium precursor, phosphine ligand, and base is crucial for achieving high yields and selectivity. researchgate.net The development of sterically hindered and electron-rich phosphine ligands has been instrumental in expanding the reaction's scope to include less reactive aryl chlorides and challenging substrates. wikipedia.org

A key advantage of this methodology is the potential for regioselective amination in di- or polyhalogenated pyridines. The relative reactivity of different carbon-halogen bonds in palladium-catalyzed cross-coupling generally follows the order C-I > C-Br > C-OTf >> C-Cl. nih.gov This differential reactivity allows for selective functionalization. For instance, in a molecule containing both an iodine and a fluorine atom, the Buchwald-Hartwig amination would be expected to occur selectively at the carbon-iodine bond.

One study specifically reported the selective C-N cross-coupling of 2-fluoro-4-iodopyridine with various amines. researchgate.net The Buchwald-Hartwig reaction was found to be exclusive for the 4-position (the site of the iodine atom), leaving the fluorine atom at the 2-position intact. researchgate.net This demonstrates the precise control achievable with palladium catalysis, making it a highly relevant technique for the synthesis of this compound from a dihalogenated precursor. The reaction mechanism involves a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org

Table 2: Key Components of the Buchwald-Hartwig Amination Reaction

| Component | Function | Common Examples |

| Palladium Precursor | Source of the active Pd(0) catalyst | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | Stabilizes the Pd center, facilitates key reaction steps | BINAP, Xantphos, Josiphos, XPhos |

| Base | Deprotonates the amine, regenerates the catalyst | NaOt-Bu, K₂CO₃, Cs₂CO₃ |

| Substrates | Coupling partners | Aryl halides (I, Br, Cl), Aryl triflates; Primary/Secondary amines |

Stepwise Halogenation and Amination Sequences

The synthesis of polysubstituted pyridines like this compound often relies on carefully planned, stepwise sequences of functional group introduction. This approach allows for precise control over the substitution pattern on the pyridine ring. A common strategy involves starting with a pre-functionalized pyridine and sequentially introducing the desired halogen and amine groups through a series of distinct reactions.

A plausible synthetic route could begin with a commercially available aminopyridine, such as 2-aminopyridine. The introduction of the halogen atoms can be achieved through electrophilic halogenation reactions. However, the regioselectivity of these reactions must be carefully controlled, as the amino group is a strong activating group that directs electrophiles to the ortho and para positions (C3, C5).

Alternatively, a more controlled approach would involve starting with a halogenated pyridine and introducing the other functional groups. For example, one could start with a fluorinated pyridine. The subsequent introduction of an iodine atom and an amino group would require methods that offer high regioselectivity. As discussed previously, Directed Ortho Metalation (DoM) could be used to introduce the iodine atom at a specific position relative to existing substituents. Following halogenation, the amino group can be introduced via a palladium-catalyzed process like the Buchwald-Hartwig amination or through nucleophilic aromatic substitution (SₙAr), depending on the substrate's electronic properties and the specific halogen to be displaced.

The order of these steps is critical. For instance, performing an amination on a dihalopyridine often requires careful selection of reaction conditions to ensure only one halogen is displaced. The inherent differences in the reactivity of C-I, C-Br, and C-Cl bonds in cross-coupling reactions can be exploited to achieve this chemoselectivity. nih.gov A sequence involving the selective amination of an iodo-substituted pyridine followed by further functionalization is a common and effective strategy.

Control of Regioselectivity and Stereoselectivity in Synthetic Pathways

Regioselectivity: The control of regioselectivity—the specific position at which a reaction occurs—is a paramount challenge in the synthesis of polysubstituted pyridines. acs.org For a target molecule like this compound, each substituent must be installed at its designated position on the ring. Several strategies are employed to achieve this control.

Directing Group Effects: As detailed in the DoM section (2.3.2), existing substituents (DMGs) can direct incoming reagents to specific adjacent positions. wikipedia.org The electronic nature of substituents also governs the regioselectivity of electrophilic aromatic substitution, although this can sometimes lead to mixtures of ortho and para products. wikipedia.org

Exploiting Differential Halogen Reactivity: In cross-coupling reactions, the distinct reactivity profiles of different halogens (I > Br > Cl > F) are frequently used to control the sequence of bond formation. nih.gov A synthetic pathway can be designed where a more reactive halogen (e.g., iodine) is selectively coupled, leaving less reactive halogens (e.g., fluorine or chlorine) untouched for subsequent transformations. nih.gov This allows for the stepwise and regiocontrolled construction of complex pyridines. nih.gov

Blocking Groups: In some cases, a temporary "blocking group" can be installed at a reactive site to prevent reaction at that position. nih.gov After performing a reaction at the desired, unblocked site, the blocking group is removed. A recent study demonstrated the use of a maleate-derived blocking group to achieve exquisite control in the C-4 alkylation of pyridines. acs.orgchemrxiv.org

Stereoselectivity: Stereoselectivity refers to the preferential formation of one stereoisomer over another. For the target compound, this compound, which is a flat, aromatic molecule, there are no chiral centers on the pyridine ring itself. Therefore, controlling stereoselectivity is not a primary concern for the synthesis of the core structure. However, the principles of stereoselective synthesis become highly relevant when the pyridine core is further functionalized with substituents that do contain chiral centers, or when the pyridine ring itself is reduced to form chiral piperidine (B6355638) derivatives. mdpi.comnih.gov Methods for the stereoselective dearomatization of pyridines are an active area of research, often involving nucleophilic addition to N-activated pyridinium salts to create chiral dihydropyridine or piperidine structures. mdpi.comresearchgate.netacs.org

Sustainable and Efficient Synthesis Approaches for Pyridine Building Blocks

The growing emphasis on green chemistry has spurred the development of more sustainable and efficient methods for synthesizing pyridine derivatives. ijarsct.co.in These approaches aim to minimize environmental impact by reducing waste, avoiding hazardous reagents, and improving energy efficiency. nih.gov Pyridine and its derivatives are significant building blocks in pharmaceuticals and agrochemicals, making the development of green synthetic protocols particularly important. nih.govlifechemicals.com

Several key strategies are being employed to enhance the sustainability of pyridine synthesis:

Green Catalysts and Solvents: There is a move away from toxic metal catalysts and volatile organic solvents. Research focuses on using reusable, eco-friendly catalysts like zeolites or activated fly ash. bhu.ac.innih.gov Furthermore, conducting reactions in environmentally benign solvents such as water or ethanol, or under solvent-free conditions, is a major goal of green chemistry. ijarsct.co.inresearchgate.net

Alternative Energy Sources: Microwave irradiation and ultrasonic production are being used to accelerate reactions. nih.govresearchgate.net Microwave-assisted synthesis, in particular, often leads to dramatically shorter reaction times, higher yields, and purer products compared to conventional heating methods. nih.gov

These sustainable approaches are not only environmentally beneficial but also often lead to more cost-effective and scalable production of valuable pyridine building blocks. nih.gov The implementation of high-throughput synthesis and automated workflows can further accelerate the design and creation of novel pyridine-based compound libraries for drug discovery. nih.govwhiterose.ac.uk

Table 3: Comparison of Conventional vs. Green Synthesis Approaches

| Feature | Conventional Approach | Sustainable/Green Approach |

| Solvents | Often uses volatile organic compounds (VOCs) | Water, ethanol, or solvent-free conditions |

| Catalysts | May use toxic or expensive metal catalysts | Reusable, non-toxic catalysts (e.g., zeolites) nih.gov |

| Procedure | Multi-step with intermediate isolation | One-pot, multicomponent reactions researchgate.net |

| Energy | Conventional heating (long reaction times) | Microwave irradiation, ultrasound (short reaction times) nih.gov |

| Waste | Higher generation of waste products | Reduced waste, higher atom economy |

Elucidation of Chemical Reactivity and Mechanistic Pathways of 4 Fluoro 3 Iodopyridin 2 Amine

Electronic and Steric Influence of Fluoro, Iodo, and Amino Substituents on Pyridine (B92270) Ring Reactivity

The reactivity of the 4-Fluoro-3-iodopyridin-2-amine molecule is a consequence of the combined electronic and steric effects of its three substituents and the inherent electronic nature of the pyridine ring.

Amino Group (-NH₂): Located at the C2 position, the amino group is a powerful electron-donating group through its +M (mesomeric or resonance) effect. It donates lone-pair electron density into the aromatic system, which would typically activate the ring. However, in the context of this electron-deficient pyridine, its primary influence is to modulate the reactivity of the other positions. Sterically, it is a relatively small group but its presence adjacent to the C3-iodo substituent can influence the approach of bulky reagents.

Fluoro Group (-F): The fluorine atom at the C4 position exerts a strong electron-withdrawing effect primarily through induction (-I effect) due to its high electronegativity. This effect further increases the electron deficiency of the pyridine ring, especially at the C4 position, making it a prime target for nucleophilic attack. While fluorine is a poor leaving group in many substitution reactions (like Sₙ2), its ability to stabilize the negative charge in the Meisenheimer intermediate makes it an excellent leaving group in SNAr reactions.

Iodo Group (-I): The iodine atom at the C3 position is the least electronegative of the common halogens and also exerts a -I effect, though weaker than that of fluorine. Its large size and high polarizability are key features. While the C-I bond is weaker than the C-F bond, making it a better leaving group in reactions where bond-breaking is paramount (like in metal-catalyzed cross-couplings), the C3 position is inherently less activated towards SNAr compared to the C4 position in a pyridine ring.

The combination of these effects results in a highly polarized molecule. The C4 position is significantly activated towards nucleophilic attack due to the synergistic electron-withdrawing effects of the ring nitrogen and the fluorine atom. Conversely, the C-I bond at the C3 position is the most susceptible to cleavage by oxidative addition in transition-metal catalysis.

Nucleophilic Aromatic Substitution Reactions of Halogenated Positions

Nucleophilic aromatic substitution (SNAr) on this compound proceeds via a two-step addition-elimination mechanism, where a nucleophile adds to the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of a leaving group.

The C3 position of the pyridine ring is not strongly activated for nucleophilic attack. The partial positive charges in the pyridine ring are concentrated at the C2, C4, and C6 positions. Therefore, direct nucleophilic displacement of the iodine atom at the C3 position via a standard SNAr mechanism is electronically disfavored and generally not observed under typical SNAr conditions. The reaction would require a much less stable Meisenheimer intermediate compared to an attack at the C4 position.

In contrast, the C4 position is highly activated for SNAr. The attack of a nucleophile at this position is favored for two main reasons:

Electronic Activation: The C4 carbon is electronically deficient due to the inductive effects of both the ring nitrogen and the attached fluorine atom.

Intermediate Stabilization: The negative charge of the Meisenheimer intermediate formed upon nucleophilic attack at C4 can be effectively delocalized onto the electronegative pyridine nitrogen atom, providing significant stabilization.

The powerful -I effect of the fluorine atom is crucial in lowering the activation energy for the initial, typically rate-determining, nucleophilic addition step. Consequently, SNAr reactions on this compound occur with high regioselectivity at the C4 position, leading to the displacement of the fluoride ion.

There is a clear orthogonality in the reactivity of the two halogen positions towards nucleophilic aromatic substitution. The electronic factors overwhelmingly favor substitution at the 4-fluoro position over the 3-iodo position. This high degree of selectivity means there is minimal competition in SNAr pathways; nucleophiles will almost exclusively attack the C4 position. This allows for the selective synthesis of 4-substituted-3-iodopyridin-2-amine derivatives, leaving the iodo group available for subsequent transformations.

Transition-Metal Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation

Transition-metal catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, operate via a different mechanistic cycle than SNAr, involving oxidative addition, transmetalation, and reductive elimination. This mechanistic difference leads to an inverted and complementary reactivity pattern for the halogen substituents.

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron compound (like a boronic acid) with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgtcichemicals.com

The key step that determines the selectivity in polyhalogenated substrates is the initial oxidative addition of the organic halide to the Pd(0) catalyst. The rate of this step is highly dependent on the carbon-halogen bond dissociation energy, following the general trend: C-I > C-Br > C-Cl >> C-F. tcichemicals.com

For this compound, the C-I bond is significantly weaker and more reactive towards oxidative addition than the very strong C-F bond. As a result, the palladium catalyst will selectively insert into the C-I bond at the C3 position, leaving the C-F bond at the C4 position untouched. This provides excellent chemoselectivity, allowing for the specific synthesis of 3-aryl-4-fluoropyridin-2-amine derivatives. This orthogonal reactivity to SNAr makes this compound a valuable and versatile building block in medicinal and materials chemistry.

The table below presents typical conditions for the selective Suzuki-Miyaura coupling at the 3-iodo position.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

| Coupling Partner | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(dppf)Cl₂ | dppf | Na₂CO₃ | Dioxane/H₂O | 100 | High |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | Good |

Note: Yields are generalized as "Good" to "High" based on typical outcomes for these reaction types. Actual yields may vary based on specific substrate and precise conditions.

Sonogashira Coupling with Terminal Alkynes

The Sonogashira reaction is a highly effective method for forming carbon-carbon bonds between sp²-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes). wikipedia.orgnih.gov This reaction, catalyzed by palladium and co-catalyzed by copper, is a cornerstone in the synthesis of complex organic molecules. wikipedia.orgorganic-chemistry.orgsynarchive.com For this compound, the coupling occurs selectively at the C-I bond, which is significantly more reactive than the C-F bond. libretexts.org

The reaction is typically carried out under mild conditions, often at room temperature, using a base such as an amine (e.g., triethylamine or diisopropylethylamine), which also serves as the solvent in some cases. wikipedia.orgorganic-chemistry.org

Mechanistic Pathway: The mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.orglibretexts.org

Palladium Cycle :

Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (this compound) to form a Pd(II) intermediate. wikipedia.orglibretexts.org

Transmetalation : The Pd(II) complex then reacts with a copper(I) acetylide, which is formed in the copper cycle. This step involves the transfer of the alkyne group from copper to palladium, regenerating the copper catalyst. wikipedia.org

Reductive Elimination : The resulting palladium complex undergoes reductive elimination to yield the final alkynylated pyridine product and regenerate the Pd(0) catalyst. libretexts.org

Copper Cycle :

A copper(I) salt, typically CuI, reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. wikipedia.org This species is more nucleophilic than the terminal alkyne itself, facilitating the transmetalation step with the palladium complex. wikipedia.org

Copper-free Sonogashira protocols have also been developed, which can be advantageous for synthesizing molecules where copper sensitivity is a concern. nih.govlibretexts.orgnih.gov In these cases, the reaction often requires a different base or ligand system to facilitate the deprotonation of the alkyne and its transfer to the palladium center. libretexts.org

Table 1: Representative Conditions for Sonogashira Coupling Reactions

| Catalyst System | Co-catalyst | Base | Solvent | Temperature | Ref |

| Pd(PPh₃)₄ | CuI | Et₃N | THF/Et₃N | Room Temp | soton.ac.uk |

| Pd(PPh₃)₂Cl₂ | CuI | Et₂NH | Benzene | Room Temp | synarchive.com |

| Pd(OAc)₂ / Ligand | CuI | Cs₂CO₃ | DMF | 25 °C | nih.gov |

| Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | None (Cu-free) | Amine | Various | Room Temp | organic-chemistry.org |

Negishi Coupling and Other Organometallic Variants

The Negishi coupling is a powerful palladium- or nickel-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organozinc compound and an organic halide. organic-chemistry.orgnih.gov This reaction is known for its high functional group tolerance and is widely used in the synthesis of complex organic molecules, including unnatural amino acids. rsc.org In the context of this compound, the Negishi reaction provides a versatile method to introduce a wide range of alkyl, alkenyl, and aryl substituents at the C-3 position by selectively reacting at the C-I bond. organic-chemistry.orgrsc.org

Mechanistic Pathway: The catalytic cycle of the Negishi coupling is similar to other palladium-catalyzed cross-coupling reactions and involves three key steps:

Oxidative Addition : A Pd(0) complex reacts with the this compound, cleaving the C-I bond to form a square planar Pd(II) intermediate. organic-chemistry.org

Transmetalation : The organozinc reagent transfers its organic group to the palladium center, displacing the iodide and forming a diorganopalladium(II) complex. This is often the rate-determining step.

Reductive Elimination : The diorganopalladium(II) complex undergoes reductive elimination, forming the desired C-C bond in the product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

The choice of palladium precursor and ligand is crucial for the success of the reaction. Catalysts like Pd₂(dba)₃ combined with phosphine ligands such as P(2-furyl)₃ or PCyp₃ have proven effective for coupling with halopyridines. organic-chemistry.orgrsc.org The reactivity of the halide is a key factor, with aryl iodides being significantly more reactive than aryl bromides or chlorides. rsc.org

Table 2: Typical Catalyst Systems for Negishi Coupling of Halo-pyridines

| Palladium Source | Ligand | Organometallic Reagent | Solvent | Ref |

| Pd₂(dba)₃ | P(2-furyl)₃ | Aryl/Alkyl-ZnCl | THF | rsc.org |

| Pd₂(dba)₃ | PCyp₃ | Alkyl/Alkenyl/Aryl-ZnX | THF/NMP | organic-chemistry.org |

| PdCl₂(PPh₃)₂ | TMEDA | Alkyl-ZnI | THF | nih.gov |

Palladium-Catalyzed C-N Cross-Coupling with Amines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgrug.nlorganic-chemistry.org This reaction has become a fundamental tool in organic synthesis due to its broad substrate scope and applicability to the synthesis of pharmaceuticals, natural products, and materials. rug.nlacs.org For this compound, this reaction allows for the introduction of primary or secondary amines at the C-3 position, leveraging the high reactivity of the C-I bond. researchgate.netnih.gov

Mechanistic Pathway: The reaction mechanism proceeds through a catalytic cycle involving a Pd(0)/Pd(II) interconversion. wikipedia.org

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) species. wikipedia.org

Amine Coordination and Deprotonation : The amine substrate coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

Reductive Elimination : This palladium-amido complex undergoes reductive elimination to form the C-N bond of the final product and regenerate the Pd(0) catalyst. wikipedia.org An unproductive side reaction, β-hydride elimination, can sometimes compete with reductive elimination. wikipedia.org

The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand. rug.nl Early systems used monodentate phosphines, but significant advances came with the development of bulky, electron-rich biaryl phosphine ligands like RuPhos and BrettPhos, which promote efficient oxidative addition and reductive elimination. nih.govrsc.org The choice of base is also critical, with common bases including sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LiHMDS), or weaker carbonate bases, depending on the substrate's sensitivity. researchgate.netnih.gov

Table 3: Common Ligands and Conditions for Buchwald-Hartwig Amination

| Palladium Precatalyst | Ligand | Base | Solvent | Application Scope | Ref |

| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | Arylation of primary and secondary amines | researchgate.net |

| Pd₂(dba)₃ | BrettPhos | LiHMDS | Dioxane | Coupling with primary amines | nih.gov |

| Pd₂(dba)₃ | RuPhos | LiHMDS | Dioxane | Coupling with secondary amines | nih.gov |

| [Pd(allyl)Cl]₂ | AdBippyPhos | KOPh | Toluene | Coupling of fluoroalkylamines | nih.gov |

Transformations Involving the 2-Amino Group

Amidation and Acylation Reactions

The 2-amino group of this compound is a primary aromatic amine and thus acts as a nucleophile. It can readily undergo amidation or acylation reactions with various acylating agents to form the corresponding amides. These reactions are fundamental for modifying the electronic properties of the molecule or for introducing functional handles for further transformations.

Common methods for amide bond formation include:

Reaction with Acyl Chlorides or Anhydrides : This is a direct and often high-yielding method, typically performed in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl or carboxylic acid byproduct.

Carboxylic Acid Coupling : Direct amidation with carboxylic acids is achieved using coupling reagents that activate the carboxylic acid. researchgate.net Widely used coupling agents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or phosphonium reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). researchgate.net

Reaction with Potassium Acyltrifluoroborates (KATs) : KATs are stable acylating agents that can react with primary amines under specific conditions, often in aqueous media, offering a chemoselective alternative to traditional methods. nih.govresearchgate.net

Table 4: Common Reagents for Amidation/Acylation of Amines

| Reagent Class | Specific Example | Conditions | Byproduct |

| Acyl Halide | Acetyl chloride | Base (e.g., Pyridine) | HCl |

| Acid Anhydride | Acetic anhydride | Base or neat | Acetic acid |

| Activated Ester | NHS ester | Aprotic solvent | N-Hydroxysuccinimide |

| Coupling Agent | EDC/HOBt | Aprotic solvent (e.g., DMF) | Urea derivative |

| Acyltrifluoroborate | Potassium acetyltrifluoroborate | Acidic pH, water | K[BF₃OH] |

Cyclization Reactions to Form Fused Heterocycles

The 2-amino group on the pyridine ring is strategically positioned to participate in cyclization reactions, leading to the formation of fused heterocyclic systems. These structures are of significant interest in medicinal chemistry. The amino group can act as one of the nucleophiles in a condensation reaction with a molecule containing two electrophilic centers.

For example, reaction with a 1,3-dielectrophile can lead to the formation of a fused pyrimidine (B1678525) ring, resulting in a pyrimido[1,2-a]pyridine scaffold. Similarly, reaction with α,β-unsaturated ketones or esters can lead to fused dihydropyridine rings through a Michael addition followed by intramolecular cyclization. The specific reaction pathway and resulting heterocyclic system depend on the nature of the cyclizing agent. Such strategies are employed in the synthesis of complex molecules like pyrimido[4,5-b]quinolines. nih.gov The synthesis of 1,4-dihydropyridines can also be achieved through cascade cyclization reactions involving enamine intermediates. researchgate.net

Table 5: Examples of Cyclization Reactions for Fused Heterocycle Synthesis

| Reactant Partner | Fused Ring System | General Reaction Type |

| β-Ketoester | Pyrimidinone | Condensation |

| Malonic ester derivative | Pyrimidinedione | Condensation |

| α,β-Unsaturated ketone | Dihydropyridine | Michael addition-cyclization |

| 1,3-Diketone | Pyrimidine | Condensation |

Advanced Characterization and Computational Studies of 4 Fluoro 3 Iodopyridin 2 Amine

Spectroscopic Analysis for Structural and Electronic Insights

Spectroscopic techniques are indispensable tools for the unambiguous determination of a molecule's three-dimensional structure and the nature of its chemical bonds. For a molecule like 4-Fluoro-3-iodopyridin-2-amine, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a wealth of information, confirming its regiochemistry and molecular integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Regiochemical and Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local chemical environment of atomic nuclei. For this compound, a comprehensive analysis using ¹H, ¹³C, and ¹⁹F NMR would be essential for its complete structural elucidation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information about the protons on the pyridine (B92270) ring and the amino group. The pyridine ring protons, due to their distinct electronic environments influenced by the adjacent fluorine, iodine, and amino substituents, would exhibit characteristic chemical shifts and coupling patterns. The amino protons would likely appear as a broad singlet, the chemical shift of which could be sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms in the pyridine ring would be significantly influenced by the electronegativity of the attached fluorine and iodine atoms, as well as the electron-donating amino group.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for fluorinated organic compounds. The ¹⁹F NMR spectrum of this compound would show a signal whose chemical shift is highly sensitive to the electronic environment of the fluorine atom. Furthermore, coupling between the ¹⁹F nucleus and adjacent protons (¹H-¹⁹F coupling) would provide valuable information for confirming the regiochemistry of the fluorine substituent.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| ¹H | 7.50 - 7.80 | d | ~4-6 | H-6 |

| ¹H | 6.50 - 6.80 | d | ~4-6 | H-5 |

| ¹H | 4.50 - 5.50 | br s | - | -NH₂ |

| ¹³C | 155 - 160 | d | Large ¹JCF | C-4 |

| ¹³C | 90 - 95 | s | - | C-3 |

| ¹³C | 150 - 155 | s | - | C-2 |

| ¹³C | 110 - 115 | s | - | C-5 |

| ¹³C | 145 - 150 | s | - | C-6 |

| ¹⁹F | -110 to -130 | s | - | C4-F |

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition with high accuracy.

The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺) corresponding to the exact mass of the compound. The fragmentation pattern would be influenced by the relative strengths of the bonds and the stability of the resulting fragments. Key fragmentation pathways could include the loss of the iodine atom, the fluorine atom, or the amino group, as well as cleavage of the pyridine ring. Analysis of these fragmentation patterns can provide further confirmation of the compound's structure.

Theoretical and Computational Chemistry Approaches

In conjunction with experimental techniques, theoretical and computational chemistry methods offer a powerful lens through which to understand the intrinsic properties of this compound at the molecular level. These approaches can predict electronic structure, conformational preferences, and reaction pathways.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of molecules. For 4-Fluoro-3-iodopyrin-2-amine, DFT calculations can provide valuable insights into its geometry, electronic properties, and reactivity.

Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are particularly important. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The spatial distribution of the HOMO and LUMO can also predict the sites most susceptible to electrophilic and nucleophilic attack, respectively.

A hypothetical data table summarizing DFT-calculated electronic properties is provided below.

| Property | Calculated Value |

| HOMO Energy | -5.5 to -6.5 eV |

| LUMO Energy | -0.5 to -1.5 eV |

| HOMO-LUMO Gap | 4.5 to 5.5 eV |

| Dipole Moment | 2.0 to 3.0 Debye |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While this compound is a relatively rigid molecule, molecular dynamics (MD) simulations can be employed to explore its conformational landscape and its interactions with solvent molecules or biological macromolecules. MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior.

These simulations can reveal the preferred orientations of the amino group and the nature of intermolecular hydrogen bonding with solvent molecules. In the context of drug design, MD simulations are invaluable for studying how the molecule might bind to a target protein, providing insights into the key intermolecular interactions that stabilize the complex.

Elucidation of Reaction Mechanisms and Transition States via Computational Modeling

By calculating the activation energies for different possible reaction pathways, computational modeling can help to predict the most likely mechanism and guide the optimization of reaction conditions. This approach provides a molecular-level understanding of the reaction that is often difficult to obtain through experimental means alone.

Role of 4 Fluoro 3 Iodopyridin 2 Amine As a Versatile Building Block in Organic and Material Sciences

Utilization in the Construction of Complex Heterocyclic Systems

The strategic arrangement of reactive sites on the 4-Fluoro-3-iodopyridin-2-amine ring enables its use in sophisticated synthetic strategies to build elaborate heterocyclic structures. The presence of both a good leaving group (iodine) and a ring-activating/directing amino group facilitates a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Synthesis of Poly-substituted Pyridine (B92270) Derivatives

The generation of poly-substituted pyridines is a cornerstone of modern synthetic chemistry, as these motifs are prevalent in a vast array of functional molecules. This compound is an exemplary starting material for this purpose due to the differential reactivity of its halogen atoms. The carbon-iodine bond is significantly more reactive than the carbon-fluorine bond in palladium-catalyzed cross-coupling reactions. researchgate.net

This reactivity difference allows for the selective functionalization at the C3 position via reactions like the Suzuki-Miyaura coupling (for C-C bonds) and the Buchwald-Hartwig amination (for C-N bonds), leaving the fluorine atom untouched for potential subsequent transformations. wikipedia.orgorganic-chemistry.org For instance, the Buchwald-Hartwig cross-coupling of 2-fluoro-4-iodopyridine has been shown to be exclusive for the 4-position, demonstrating the principle of selective reactivity that is applicable to this isomer as well. researchgate.net This selective functionalization is critical for building molecular complexity in a controlled manner.

Table 1: Selective Cross-Coupling Reactions for Pyridine Functionalization

| Reaction Name | Bond Formed | Reactive Site on Pyridine | Catalyst System (Typical) | Resulting Structure |

| Suzuki-Miyaura Coupling | C-C | C-I | Pd(0) catalyst, Base | 3-Aryl/Alkyl-4-fluoropyridin-2-amine |

| Buchwald-Hartwig Amination | C-N | C-I | Pd(0) catalyst, Ligand, Base | 3-(Arylamino)-4-fluoropyridin-2-amine |

| Heck Coupling | C-C (alkenyl) | C-I | Pd(0) catalyst, Base | 3-Alkenyl-4-fluoropyridin-2-amine |

Formation of Fused Pyridine Ring Systems

The 2-amino group of this compound is perfectly positioned to act as a nucleophile in cyclization reactions, enabling the construction of fused heterocyclic systems. One of the most significant applications is in the synthesis of pyrido[2,3-d]pyrimidines, a class of compounds with extensive biological activity. jocpr.com These structures are formed by reacting a substituted 2-aminopyridine with various reagents to build the adjacent pyrimidine (B1678525) ring. jocpr.com

General synthetic approaches often involve the condensation of a 4-aminopyrimidine with a three-carbon unit or the intramolecular cyclization of a propionyl derivative to form the pyridine ring. jocpr.com Conversely, starting with a 2-aminopyridine derivative allows for the annulation of the pyrimidine ring. The presence of the fluoro and iodo groups on the starting pyridine ring is carried through to the final fused product, providing handles for further functionalization to modulate the properties of the target molecule. This strategy is central to creating libraries of complex compounds for drug discovery. nih.gov

Table 2: Examples of Fused Heterocyclic Systems Derived from Pyridine Precursors

| Fused Ring System | General Application | Synthetic Precursors (General) |

| Pyrido[2,3-d]pyrimidine (B1209978) | Kinase inhibitors, Antivirals, Anticancer | 2-Aminopyridine derivatives |

| Pyrido[3,4-d]pyrimidine | Kinase inhibitors, Anticancer | 4-Aminopyridine derivatives |

| Pyrido[4,3-d]pyrimidine | Kinase inhibitors (e.g., Trametinib) | 4-Aminopyridine derivatives |

| Thieno[2,3-b]pyridine | EGFR inhibitors, Antibacterial | 2-Aminothiophene derivatives |

Contribution to the Development of Pharmaceutical and Agrochemical Intermediates

The functional group tolerance and selective reactivity of this compound make it an important intermediate in the synthesis of high-value molecules for the pharmaceutical and agrochemical industries.

Precursor for Diverse Bioactive Compound Syntheses

Many modern therapeutic agents are based on nitrogen-containing heterocyclic cores. The pyrido[2,3-d]pyrimidine scaffold, readily accessible from 2-aminopyridine precursors, is found in a number of approved drugs and clinical candidates. mdpi.com For example, Palbociclib, a CDK4/6 inhibitor for breast cancer, and Trametinib, a MEK inhibitor used in melanoma treatment, both feature complex, substituted fused pyridopyrimidine structures. mdpi.comencyclopedia.pub

The synthesis of Trametinib notably involves a (2-fluoro-4-iodophenyl)amino moiety, highlighting the direct relevance of building blocks like this compound in constructing such targeted therapies. mdpi.comencyclopedia.pub The ability to start with a pre-functionalized pyridine ring allows for more efficient synthetic routes to these complex molecules, avoiding harsh reaction conditions that might be incompatible with other parts of the molecule.

Table 3: Bioactive Scaffolds Synthesized from Pyridine Intermediates

| Compound Class | Biological Target Example | Therapeutic Area | Reference Scaffold |

| Pyrido[2,3-d]pyrimidines | Cyclin-Dependent Kinase (CDK) | Oncology | Palbociclib |

| Pyrido[4,3-d]pyrimidines | Mitogen-activated protein kinase (MEK) | Oncology | Trametinib |

| Pyrido[2,3-d]pyrimidines | Epidermal Growth Factor Receptor (EGFR) | Oncology | Various Kinase Inhibitors |

| Thieno[2,3-d]pyrimidines | EGFR L858R/T790M | Oncology | Novel Inhibitors |

Scaffold for Multifunctional Molecular Design

In modern drug design, the concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets through varied substitution patterns. mdpi.com this compound is an ideal starting point for a scaffold-based approach to drug discovery. The three distinct functional groups (amine, fluoro, iodo) can be seen as vectors for introducing diversity. researchgate.net

This modular approach allows for the creation of large libraries of compounds where each of the three positions can be independently modified. For instance, the iodine can be replaced with a variety of aryl or alkyl groups via Suzuki coupling, the amine can be acylated or alkylated, and the fluorine can potentially be displaced by a strong nucleophile under specific conditions or can be used to modulate the pKa and lipophilicity of the final compound. This strategy enables the systematic exploration of the chemical space around the core pyridine structure to optimize binding affinity, selectivity, and pharmacokinetic properties. researchgate.net

Application in Advanced Materials Research

While the primary applications of this compound have been in life sciences, its structural features suggest significant potential in materials science. Pyridine-containing polymers and functional organic materials are of growing interest for applications in electronics, sensing, and catalysis. nih.govmdpi.com

The incorporation of functionalized pyridine units into materials can impart desirable properties such as thermal stability, specific electronic characteristics (e.g., as hole-transporting materials in OLEDs), and the ability to coordinate with metal ions. nih.govacs.org Halogenated pyridines, in particular, have been used to create coordination polymers where halogen bonds direct the supramolecular assembly of the final structure. researchgate.net The reactive handles on this compound could be utilized for polymerization reactions or for grafting the pyridine unit onto other polymer backbones. nih.gov For example, the iodo group could be converted to other functional groups suitable for ring-opening metathesis polymerization (ROMP) or other controlled polymerization techniques, leading to well-defined polymers with pyridine moieties for advanced applications. nih.govchemrxiv.org

Design of Materials with Tailored Electronic Properties

Following a comprehensive review of available scientific literature, no specific research articles or detailed studies were identified that focus on the application of this compound in the design of materials with tailored electronic properties. While fluorinated pyridine derivatives are recognized for their potential in creating electronically active materials due to the electron-withdrawing nature of fluorine, specific data and research findings pertaining to this compound in this context are not present in the public domain.

Integration into Polymeric Structures for Specialized Applications

Similarly, a thorough search of scientific databases and research publications did not yield any specific examples or detailed studies on the integration of this compound into polymeric structures for specialized applications. The functional groups present on the molecule, an amine, a fluoro, and an iodo group, theoretically allow for its use as a monomer or a functionalizing agent in polymer chemistry. However, there is no available research that demonstrates or explores this potential for this compound.

Employing this compound in Chemical Biology Research Tools

Probe Design for Molecular Interaction Studies

No specific instances of this compound being utilized in the design of molecular probes for interaction studies were found in the reviewed literature. The unique substitution pattern of this compound could potentially be leveraged for the development of specific probes; however, there are no published research findings to support this application.

Scaffold for Biochemical Pathway Investigation

There is no available scientific literature detailing the use of this compound as a scaffold for the investigation of biochemical pathways. While substituted pyridines are common scaffolds in medicinal chemistry, the specific application of this compound in biochemical pathway analysis has not been reported.

Future Perspectives and Emerging Avenues in Research on 4 Fluoro 3 Iodopyridin 2 Amine

Development of Novel Catalytic Systems for Selective Derivatization

The future of derivatizing 4-Fluoro-3-iodopyridin-2-amine hinges on the development of sophisticated catalytic systems that can selectively target its reactive sites. The carbon-iodine bond is the primary site for derivatization via transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.

Palladium-catalyzed reactions are particularly prominent. The Sonogashira coupling , which forms carbon-carbon bonds between aryl halides and terminal alkynes, has been effectively applied to analogous 2-amino-3-bromopyridines. ccspublishing.org.cnmdpi.com Research has shown that catalyst systems using Pd(CF₃COO)₂ with ligands like triphenylphosphine (PPh₃) and a copper(I) co-catalyst (CuI) can achieve high yields (72-96%) in the synthesis of 2-amino-3-alkynylpyridines. ccspublishing.org.cn These conditions are readily adaptable for this compound, with the more reactive C-I bond expected to facilitate even milder reaction conditions or lower catalyst loadings. Future work will likely focus on developing catalysts that are more active, stable, and tolerant of a wider range of functional groups on the alkyne coupling partner.

The Buchwald-Hartwig amination is another critical palladium-catalyzed reaction for forming carbon-nitrogen bonds. benthamdirect.com While this reaction typically involves coupling aryl halides with amines, its principles can be extended to other nucleophiles. Nickel-based catalytic systems, which are more earth-abundant and cost-effective than palladium, are also gaining traction for C-N bond-forming reactions. organic-chemistry.org The development of Ni(acac)₂-catalyzed aminations, activated by phenylboronic esters, presents a promising avenue for coupling this compound with various amine nucleophiles. organic-chemistry.org

Furthermore, Suzuki-Miyaura coupling , which joins aryl halides with boronic acids or esters, is a powerful tool for creating biaryl structures common in pharmaceuticals. agropages.com Research into ligand-controlled, site-selective cross-couplings of dihalopyridines demonstrates the potential for fine-tuning catalyst systems to target a specific halogen if multiple are present, a principle that could be extended to selectively react the C-I bond of the title compound while preserving the C-F bond. mdpi.com

Future research will likely explore the development of multi-metallic or nanoparticle-based catalysts to enhance efficiency and selectivity. The design of specialized ligands that can precisely control the electronic and steric environment of the metal center will be crucial for overcoming challenges such as catalyst deactivation and unwanted side reactions, thereby enabling the synthesis of increasingly complex molecules from the this compound scaffold.

| Catalytic Reaction | Typical Catalyst System | Potential Application for Derivatization | Key Advantages |

| Sonogashira Coupling | Pd(0) or Pd(II) catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), Cu(I) co-catalyst (e.g., CuI), Amine base | Introduction of alkynyl groups at the C3 position. | Forms C(sp²)-C(sp) bonds, crucial for extending molecular scaffolds. |

| Buchwald-Hartwig Amination | Pd(0) catalyst with specialized phosphine ligands (e.g., BINAP, XPhos) or Ni catalysts | Formation of C-N bonds by coupling with a wide range of primary and secondary amines. | Highly versatile for synthesizing complex amines and N-heterocycles. |

| Suzuki-Miyaura Coupling | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄) | Introduction of aryl, heteroaryl, or alkyl groups via coupling with boronic acids/esters. | Excellent functional group tolerance and readily available reagents. |

Exploration of Unconventional Reaction Pathways and Green Chemistry Approaches

Beyond traditional catalysis, research is moving towards more sustainable and innovative synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize energy consumption, and use less hazardous materials.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. jocpr.comacs.org By using microwave irradiation to rapidly heat the reaction mixture, synthesis times can be reduced from hours to minutes, often leading to higher yields and purer products. organic-chemistry.org One-pot, multi-component reactions for synthesizing substituted pyridines have been successfully performed under microwave conditions, demonstrating the technology's potential for efficiently building upon the this compound core. jocpr.com Solvent-free microwave-assisted methods further enhance the green credentials of these syntheses. benthamdirect.com

Photoredox catalysis represents a paradigm shift in synthetic chemistry, using visible light to drive chemical reactions under exceptionally mild conditions. mdpi.comnih.gov This technology enables the generation of reactive radical intermediates that can participate in transformations difficult to achieve with conventional methods. For fluorinated aromatic compounds, photoredox catalysis has been used for C-H functionalization and the synthesis of complex heterocyclic systems. mdpi.comnih.gov Future research could explore the light-mediated derivatization of this compound, potentially enabling novel C-H activation or radical coupling reactions at other positions on the pyridine (B92270) ring.

Flow chemistry , where reactions are performed in continuous-flowing streams rather than in batches, offers significant advantages in terms of safety, scalability, and control over reaction parameters. nih.gov This approach is particularly well-suited for reactions that are highly exothermic or involve hazardous intermediates. The integration of flow chemistry with other modern synthetic techniques, such as photoredox catalysis, is a rapidly advancing field that could enable the safe and efficient large-scale production of derivatives of this compound. nih.gov

Integration into Automated and High-Throughput Synthesis Platforms

The demand for large libraries of diverse chemical compounds for drug discovery and materials science has driven the development of automated and high-throughput synthesis platforms. agropages.com These systems combine robotics, flow chemistry, and real-time analysis to rapidly synthesize and purify hundreds or thousands of compounds with minimal human intervention.

This compound is an ideal building block for such platforms due to its well-defined reactive handles. The C-I bond can be used as an anchor point for a diverse range of coupling partners in a parallel synthesis format. For example, an automated system could dispense the pyridine building block into an array of reaction vials, followed by the addition of a unique boronic acid or alkyne to each vial, leading to a library of C3-functionalized pyridine derivatives.

Recent advancements have demonstrated the power of combining flow chemistry with photoredox catalysis in fully automated systems for library synthesis. nih.gov For instance, the automated flow synthesis of spirocyclic tetrahydronaphthyridines has been achieved by sequencing a photoredox-catalyzed reaction with a subsequent thermal cyclization. nih.gov This type of platform could be adapted to use this compound as a starting material, enabling the rapid generation of complex heterocyclic scaffolds for biological screening. The reliability and reproducibility offered by these automated systems are crucial for accelerating the early stages of drug discovery and materials development. nih.gov

Expanded Utility in Emerging Fields of Chemical Science

The unique electronic properties conferred by the fluorine atom make this compound a valuable scaffold for applications beyond traditional medicinal chemistry.

In agrochemicals , the incorporation of fluorine is a well-established strategy to enhance the efficacy, metabolic stability, and bioavailability of pesticides, herbicides, and fungicides. researchgate.netnih.gov Fluorinated pyridines are key components in the fourth generation of agrochemical products, which are designed for high efficacy and low toxicity. agropages.com The this compound scaffold can serve as a starting point for the synthesis of new agrochemicals, where the fluorine atom modulates the compound's biological activity and the iodo group provides a handle for further diversification.

In materials science , fluorinated aromatic compounds are used to create polymers and materials with unique properties, such as enhanced thermal stability, chemical resistance, and specific optical or electronic characteristics. mdpi.com The high reactivity of perfluoropyridine towards nucleophilic aromatic substitution (SNAr) is a testament to the influence of fluorine on the pyridine ring. mdpi.com While not perfluorinated, the fluorine atom in this compound can influence the electronic properties of polymers or organic electronic materials derived from it. The iodo- and amino- groups provide versatile points for polymerization or attachment to other functional materials.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 4-Fluoro-3-iodopyridin-2-amine, and how do reaction conditions influence yield?

- Methodology :

- Halogenation Strategies : Fluorine and iodine can be introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling. For example, Pd(OAc)₂ with Xantphos as a ligand facilitates Buchwald-Hartwig amination or Suzuki-Miyaura coupling for pyridine derivatives .

- Optimization : Reaction temperature (80–120°C), base selection (e.g., t-BuONa), and solvent polarity (DMF or toluene) critically affect regioselectivity and yield. Lower yields (e.g., 22% in similar reactions) may arise from competing side reactions, requiring iterative optimization .

- Data Table :

| Catalyst System | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(OAc)₂/Xantphos | t-BuONa | Toluene | 22 |

Q. How can researchers confirm the structural integrity and purity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : ¹⁹F and ¹H NMR identify fluorine and amine protons. For example, fluorine substituents typically show deshielded peaks at δ 110–120 ppm in ¹⁹F NMR .

- X-ray Crystallography : Resolve ambiguities in substitution patterns (e.g., para vs. meta positions) and validate bond angles/planarity of the pyridine ring .

- HPLC-MS : Ensure purity (>95%) and detect trace impurities from halogenation byproducts .

Q. What safety protocols are essential when handling this compound?

- Guidelines :

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile iodinated intermediates .

- Waste Disposal : Halogenated waste must be segregated and treated with neutralizing agents (e.g., sodium thiosulfate for iodine residues) .

Advanced Research Questions

Q. How do electronic effects of fluorine and iodine substituents influence the reactivity of this compound in cross-coupling reactions?

- Mechanistic Insight :

- Fluorine : The strong electron-withdrawing effect activates the pyridine ring for SNAr but may deactivate metal-catalyzed couplings. Ortho-fluorine can sterically hinder Pd coordination, requiring bulky ligands (e.g., Xantphos) .

- Iodine : The iodine atom serves as a directing group and can participate in Ullmann or Stille couplings. However, its size may reduce reaction rates compared to bromine or chlorine analogs .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) for halogenated pyridinamines?

- Troubleshooting :

- Dynamic Effects : Temperature-dependent NMR can reveal rotational barriers (e.g., hindered amine group rotation causing splitting).

- Isotopic Labeling : Use deuterated solvents to distinguish solvent peaks from compound signals .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict chemical shifts and validate experimental data .

Q. How can this compound be utilized in designing kinase inhibitors or other bioactive molecules?

- Applications :

- Scaffold Modification : The pyridine core is common in kinase inhibitors (e.g., p38 MAP kinase). Fluorine enhances metabolic stability, while iodine allows further functionalization via cross-coupling .

- Case Study : Analogous compounds like 4-(difluoromethyl)pyridin-2-amine show bioactivity in enzyme inhibition assays, suggesting potential for structure-activity relationship (SAR) studies .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

- Scale-Up Considerations :

- Exothermic Reactions : Use jacketed reactors with temperature control to manage heat generation during halogenation.

- Purification : Column chromatography may be impractical at scale; switch to recrystallization (e.g., using ethanol/water mixtures) .

- Data Table :

| Scale (mmol) | Purification Method | Purity (%) |

|---|---|---|

| 5 | Column Chromatography | 95 |

| 50 | Recrystallization | 90 |

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.